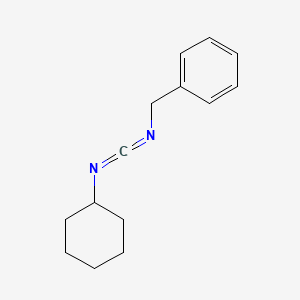

N-benzyl-N'-cyclohexylcarbodiimide

Description

N-Benzyl-N'-cyclohexylcarbodiimide is a carbodiimide compound characterized by a benzyl group (C₆H₅CH₂–) attached to one nitrogen and a cyclohexyl group (C₆H₁₁–) attached to the other nitrogen of the carbodiimide (–N=C=N–) backbone. Carbodiimides are widely employed as coupling agents in organic synthesis, particularly for activating carboxylic acids to form amides or esters. The benzyl substituent may enhance solubility in polar aprotic solvents compared to bulkier cyclohexyl or phenyl groups, while the cyclohexyl moiety could improve thermal stability .

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

InChI |

InChI=1S/C14H18N2/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-11H2 |

InChI Key |

PPJWMNPSKPESFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C=NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-benzyl-N'-cyclohexylcarbodiimide with structurally related carbodiimides, focusing on molecular properties, reactivity, and applications:

Key Findings:

Reactivity: DCC is the most reactive due to its symmetrical cyclohexyl groups, which stabilize the intermediate O-acylisourea during coupling reactions .

Solubility :

- DCC is poorly soluble in water but dissolves in organic solvents like dichloromethane . The benzyl analog likely exhibits better solubility in polar solvents (e.g., DMF, acetonitrile) due to its aromatic substituent.

Substitution with a benzyl group may mitigate toxicity, though direct evidence is lacking.

Applications :

- DCC dominates in peptide synthesis, while N-cyclohexyl-N′-phenylcarbodiimide is employed in polymer chemistry . The benzyl-cyclohexyl variant could bridge these applications, offering tunable solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.